molecular formula C14H15NO B11888914 1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one CAS No. 69674-53-9

1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one

Cat. No.: B11888914
CAS No.: 69674-53-9
M. Wt: 213.27 g/mol
InChI Key: XZLNCUCFBNSOPB-UHFFFAOYSA-N
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Description

1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is an organic compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone typically involves the reaction of 8-(dimethylamino)naphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanoyl chloride. The general reaction scheme is as follows:

[ \text{8-(Dimethylamino)naphthalene} + \text{Ethanoyl chloride} \rightarrow \text{1-(8-(Dimethylamino)naphthalen-1-yl)ethanone} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(8-(Dimethylamino)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(8-(Dimethylamino)naphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its unique photophysical properties.

    Biology: Employed in the study of biological membranes and protein interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its dimethylamino and ethanone groups. These interactions can affect various pathways, including:

    Fluorescence: The compound’s fluorescence properties are due to the electronic transitions within the naphthalene ring.

    Binding: The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-(Dimethylamino)naphthalen-2-yl)ethanone
  • 1-(6-(Dimethylamino)naphthalen-1-yl)ethanone
  • 1-(8-(Diethylamino)naphthalen-1-yl)ethanone

Uniqueness

1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and specific chemical reactivity.

Properties

CAS No.

69674-53-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-[8-(dimethylamino)naphthalen-1-yl]ethanone

InChI

InChI=1S/C14H15NO/c1-10(16)12-8-4-6-11-7-5-9-13(14(11)12)15(2)3/h4-9H,1-3H3

InChI Key

XZLNCUCFBNSOPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)N(C)C

Origin of Product

United States

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